molecular formula C11H16ClNO3 B13748590 Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride CAS No. 2906-66-3

Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride

Cat. No.: B13748590
CAS No.: 2906-66-3
M. Wt: 245.70 g/mol
InChI Key: PUDPTBWGOVNHHM-UHFFFAOYSA-N
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Description

Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride is a chemical compound with the molecular formula C12H18ClNO3 It is a derivative of ethylamine and is characterized by the presence of a benzodioxan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride typically involves the reaction of 2-(1,4-benzodioxan-5-yloxy)ethylamine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N,N-dimethyl-, hydrochloride
  • Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-ethyl-, hydrochloride

Uniqueness

Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its unique benzodioxan moiety and methylated ethylamine group contribute to its specific interactions and applications in various fields of research.

Properties

CAS No.

2906-66-3

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl-methylazanium;chloride

InChI

InChI=1S/C11H15NO3.ClH/c1-12-5-6-13-9-3-2-4-10-11(9)15-8-7-14-10;/h2-4,12H,5-8H2,1H3;1H

InChI Key

PUDPTBWGOVNHHM-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CCOC1=CC=CC2=C1OCCO2.[Cl-]

Origin of Product

United States

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